3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
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Overview
Description
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of Substituents: The isopropyl group is introduced at the nitrogen atom of the piperidine ring through alkylation reactions using isopropyl halides.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted piperidine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory effects.
Chemical Biology: It serves as a tool compound in chemical biology to study the function of piperidine-containing molecules in biological systems.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar in structure but with a benzamide group instead of a butanamide group.
N-(piperidin-4-yl)acetamide: Contains an acetamide group instead of a butanamide group.
N-(piperidin-4-yl)propionamide: Contains a propionamide group instead of a butanamide group.
Uniqueness
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is unique due to its specific substitution pattern, which can confer distinct pharmacological properties. The presence of the 3-methyl and isopropyl groups can influence the compound’s binding affinity and selectivity for its molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-10(2)9-13(16)14-12-5-7-15(8-6-12)11(3)4/h10-12H,5-9H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVDEMGMTNWLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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